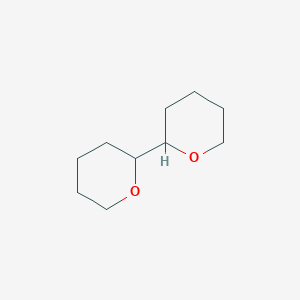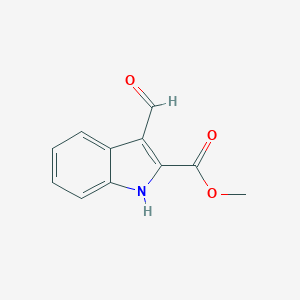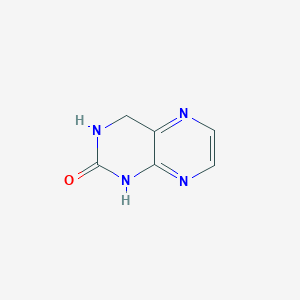
OCTAHYDRO-2,2'-BI-2H-PYRAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-2H-pyran, octahydro- is a chemical compound with the molecular formula C10H18O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom The octahydro- prefix indicates that the compound is fully saturated, meaning it contains no double or triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-2H-pyran, octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of dihydropyran derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Bi-2H-pyran, octahydro- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bi-2H-pyran, octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
2,2’-Bi-2H-pyran, octahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Bi-2H-pyran, octahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2’-Bi-2H-pyran: The non-hydrogenated form of the compound.
Tetrahydropyran: A partially hydrogenated derivative of pyran.
Dihydropyran: Another partially hydrogenated form of pyran.
Uniqueness: 2,2’-Bi-2H-pyran, octahydro- is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated or partially saturated counterparts. This uniqueness makes it valuable in specific applications where stability and reactivity are important factors.
Propriétés
Numéro CAS |
16282-29-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(oxan-2-yl)oxane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-10H,1-8H2 |
Clé InChI |
MGYAGUUKOYNYAT-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)C2CCCCO2 |
SMILES canonique |
C1CCOC(C1)C2CCCCO2 |
Pictogrammes |
Irritant |
Synonymes |
Octahydro-2,2'-bi[2H-pyran] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
